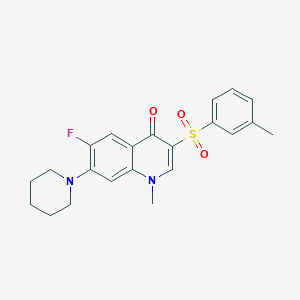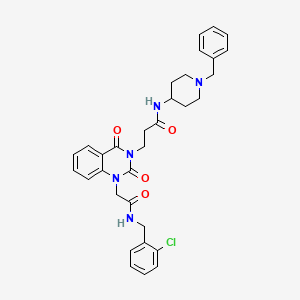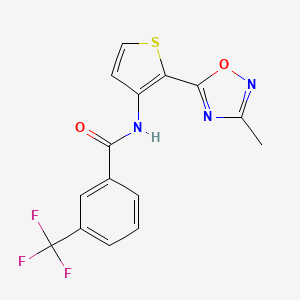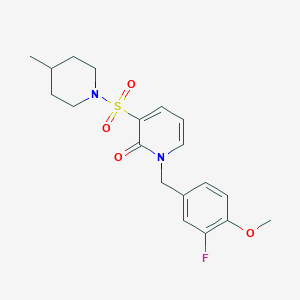
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as PFT-α, is a small molecule inhibitor that has been used in scientific research to investigate the role of p53 in cancer. The compound has shown promising results in preclinical studies and has the potential to be used in cancer therapy.
Mechanism of Action
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα works by binding to the p53 protein and preventing its interaction with MDM2, a negative regulator of p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has also been shown to inhibit the interaction between p53 and other negative regulators, such as COP1 and iASPP.
Biochemical and Physiological Effects:
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα is its specificity for mutant p53. This allows researchers to study the effects of p53 activation in cancer cells without affecting normal cells. However, one limitation of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
Future research on 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα could focus on its potential use in cancer therapy. Clinical trials could be conducted to determine the safety and efficacy of the compound in humans. In addition, further studies could investigate the downstream effects of p53 activation and the potential for combination therapy with other anti-cancer agents. Finally, the synthesis method for 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα could be further optimized to increase yields and purity.
Synthesis Methods
The synthesis of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα involves a series of steps starting with the reaction of 6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one with piperidine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been used in scientific research to investigate the role of p53 in cancer. The p53 protein is a tumor suppressor that is mutated in over 50% of all human cancers. 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells. The compound has also been used to study the downstream effects of p53 activation, including cell cycle arrest and DNA repair.
properties
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-7-6-8-16(11-15)29(27,28)21-14-24(2)19-13-20(25-9-4-3-5-10-25)18(23)12-17(19)22(21)26/h6-8,11-14H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVAFUFRTVNQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2849872.png)


![2-[[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2849876.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)

![Methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate](/img/structure/B2849883.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride](/img/structure/B2849886.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)